molecular formula C27H29FN4O B192726 Desmethylastemizole CAS No. 73736-50-2

Desmethylastemizole

Cat. No. B192726
CAS RN: 73736-50-2
M. Wt: 444.5 g/mol
InChI Key: LAGYWHSFHIMTPE-UHFFFAOYSA-N
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Description

Desmethylastemizole is a member of benzimidazoles . It is the principal metabolite of Astemizole , a potent, long-acting, and selective histamine H1-antagonist .


Synthesis Analysis

Desmethylastemizole was found to be an efficient ligand molecule based on ligand-target interaction . It is known that molecular changes in apoptotic genes due to mutation may cause disruption of the apoptotic pathway resulting in an abrupt increase in cell proliferation .


Molecular Structure Analysis

Desmethylastemizole has a molecular formula of C27H29FN4O . The molecular weight is 444.5 g/mol . It has been found to interact efficiently with target proteins based on molecular docking analysis .


Chemical Reactions Analysis

The activation strain or distortion/interaction model is a tool to analyze activation barriers that determine reaction rates . For bimolecular reactions, the activation energies are the sum of the energies to distort the reactants into geometries they have in transition states plus the interaction energies between the two distorted molecules .


Physical And Chemical Properties Analysis

Desmethylastemizole is a member of benzimidazoles . It has a molecular formula of C27H29FN4O and a molecular weight of 444.5 g/mol . The IUPAC name is 4-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol .

Scientific Research Applications

  • Proarrhythmic Effects : Desmethylastemizole is known to block delayed rectifier potassium (K+) channels, which can lead to action potential prolongation and early afterdepolarizations in cardiac cells. This blocking effect on the repolarizing K+ current iKr is associated with the proarrhythmic effects observed in patients taking astemizole, such as QT prolongation and torsade de pointes (Vorperian et al., 1996).

  • Blockade of HERG Potassium Channels : Desmethylastemizole and its metabolites can block HERG (human ether-à-go-go-related gene) K+ channels, which are crucial for cardiac repolarization. This effect can lead to long QT syndrome, a condition that increases the risk of irregular heartbeats and sudden cardiac death (Zhou et al., 1999).

  • Interaction with Itraconazole : The metabolism of astemizole and its metabolite desmethylastemizole can be influenced by itraconazole, a commonly used antifungal medication. This interaction does not significantly change the peak concentration of astemizole but increases the systemic bioavailability of desmethylastemizole (Lefebvre et al., 2003).

  • Antiallergic Effects : In animal models, desmethylastemizole and other metabolites of astemizole have shown potent antiallergic effects, such as inhibiting histamine-induced contractions and bronchoconstriction (Kamei et al., 1991).

  • Role in First-Pass Metabolism : Desmethylastemizole is formed in the human microsomal systems of the small intestine as well as the liver, indicating the role of cytochromes P450 in the first-pass metabolism of astemizole. CYP2J2 has been identified as involved in this process (Matsumoto et al., 2002).

  • Pediatric Use for Allergic Disorders : Desmethylastemizole has been studied in children for the treatment of allergic disorders. The metabolite has a significant serum elimination half-life in pediatric populations (Simons et al., 1994).

  • Potential Anti-Malarial Properties : Desmethylastemizole has been identified as a potent inhibitor of chloroquine-sensitive and -resistant parasites in malaria. This discovery highlights the potential for repurposing existing drugs for new therapeutic uses (Chong et al., 2006).

Safety And Hazards

The consumption of grapefruit juice has been investigated for its influence on the steady-state pharmacokinetics and cardiovascular safety of astemizole and desmethylastemizole .

Future Directions

Desmethylastemizole and astemizole cause equipotent block of HERG channels, and these are among the most potent HERG channel antagonists yet studied . Because desmethylastemizole becomes the dominant compound in serum, these findings support the postulate that it becomes the principal cause of long QT syndrome observed in patients following astemizole ingestion .

properties

IUPAC Name

4-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4O/c28-22-9-5-21(6-10-22)19-32-26-4-2-1-3-25(26)30-27(32)29-23-14-17-31(18-15-23)16-13-20-7-11-24(33)12-8-20/h1-12,23,33H,13-19H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGYWHSFHIMTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224058
Record name Desmethylastemizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylastemizole

CAS RN

73736-50-2
Record name Desmethylastemizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73736-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylastemizole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073736502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylastemizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLASTEMIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L460QHM1YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
474
Citations
VR Vorperian, Z Zhou, S Mohammad, TJ Hoon… - Journal of the American …, 1996 - Elsevier
… was to examine whether desmethylastemizole, the principal … used to study the effects of desmethylastemizole (20 nmol/liter… Desmethylastemizole produced action potential prolongation …
Number of citations: 125 www.sciencedirect.com
Z Zhou, VR Vorperian, Q Gong, S Zhang… - Journal of …, 1999 - Wiley Online Library
… For desmethylastemizole and astemizole. equipotent block of … We conclude that desmethylastemizole and astemizole are among the … reported for desmethylastemizole or …
Number of citations: 279 onlinelibrary.wiley.com
J Eksterowicz, DA Rock, BM Rock, LC Wienkers… - Drug Metabolism and …, 2014 - ASPET
… An isotope effect of 3.8 was observed for the formation of O-desmethylastemizole with a corresponding inverse isotope effect noted for 6-hydroxyastemizole (0.8), fluorophenyl-OH …
Number of citations: 17 dmd.aspetjournals.org
S Matsumoto, T Hirama, HJ Kim, K Nagata… - Xenobiotica, 2003 - Taylor & Francis
… Consequently, the AUC of astemizole is approximately 20 times less than that of desmethylastemizole. Recently, the involvement of CYP2J2 in the intestinal first-pass metabolism of …
Number of citations: 44 www.tandfonline.com
S Das, AD Talukdar, R Nath, D Nath, A Rahaman… - …, 2021 - ncbi.nlm.nih.gov
… desmethylastemizole have shown good interaction with the receptors (Table 1-6 - see PDF). Desmethylastemizole … In all the chain of TRAF2, desmethylastemizole showed more potent …
Number of citations: 4 www.ncbi.nlm.nih.gov
K Bachmann, TJ Sullivan, JH Reese… - American Journal of …, 1997 - journals.lww.com
… of astemizole to its active metabolite (Ndesmethylastemizole) by CYP3A we thought it prudent to … of astemizole or Ndesmethylastemizole when astemizole is given in a single oral dose. …
Number of citations: 13 journals.lww.com
CR Chong, X Chen, L Shi, JO Liu… - Nature chemical …, 2006 - nature.com
… We used intraperitoneal dosing of desmethylastemizole in … at 30 mg m −2 d −1 or desmethylastemizole at 15 mg m −2 d −1 … yoelii, then treated with astemizole or …
Number of citations: 327 www.nature.com
C Kamei, M Mio, K Izushi, K Kitazumi… - Arzneimittel …, 1991 - europepmc.org
… Desmethylastemizole was about the same as the parent … fragments in actively sensitized guinea pigs, desmethylastemizole, 6-… observed with either astemizole or desmethylastemizole. …
Number of citations: 18 europepmc.org
R Scherkl, R Zech, A Hashem - ncbi.nlm.nih.gov
In radioligand binding assays A and T displaced 3H-Pyrilamine from the H]-receptors (ICso: 9" 10" 1 and 1" 10-8 tool/l, respectively) and the affinities of the metabolites were found to be …
Number of citations: 2 www.ncbi.nlm.nih.gov
S Matsumoto, Y Yamazoe - British journal of clinical …, 2001 - Wiley Online Library
Aims The aims of the present study were to investigate the metabolism of astemizole in human liver microsomes, to assess possible pharmacokinetic drug‐interactions with astemizole …
Number of citations: 81 bpspubs.onlinelibrary.wiley.com

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